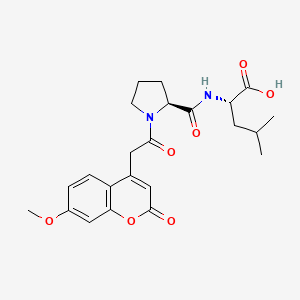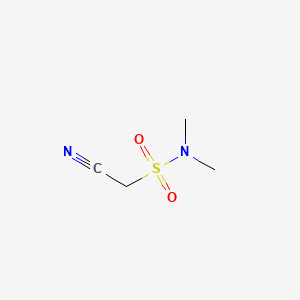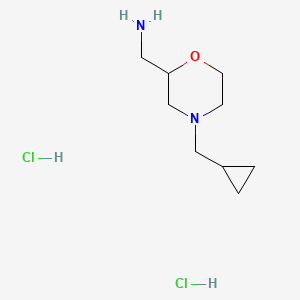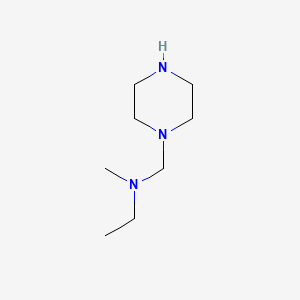
Mca-pro-leu-OH
Descripción general
Descripción
Mca-PL (trifluoroacetate salt) is a fluorogenic peptide used primarily as a building block in the synthesis of fluorogenic substrates for matrix metalloproteinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-7 . It is characterized by its high purity (≥95%) and is typically available as a lyophilized powder .
Aplicaciones Científicas De Investigación
Mca-PL (trifluoroacetate salt) has a wide range of scientific research applications:
Mecanismo De Acción
Mca-PL (trifluoroacetate salt) exerts its effects by serving as a substrate for matrix metalloproteinases. When these enzymes cleave the peptide bond within the compound, a fluorescent signal is generated, allowing for the detection and quantification of enzyme activity . The molecular targets of Mca-PL (trifluoroacetate salt) are matrix metalloproteinase-2 and matrix metalloproteinase-7, which are involved in various cellular pathways related to tissue remodeling and inflammation .
Safety and Hazards
The safety data sheet for “Mca-Pro-Leu-OH” suggests that it does not pose significant hazards . In case of contact, it is recommended to wash with water and soap and rinse thoroughly .
Relevant Papers
One relevant paper discusses the use of “this compound” in enzyme assays, particularly those involving matrix metalloproteinases . The paper proposes a working model for future studies of pro-MMP-26 activation, the design of inhibitors, and the identification of optimal physiological and pathological substrates of MMP-26 in vivo .
Análisis Bioquímico
Biochemical Properties
Mca-Pro-Leu-OH plays a crucial role in biochemical reactions. It serves as a substrate for various enzymes and interacts with numerous proteins and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on the specific cellular context. It interacts with various transporters or binding proteins, which can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mca-PL (trifluoroacetate salt) involves the coupling of a coumarin-labelled peptide with L-prolyl and L-leucine residues. The reaction conditions typically include the use of formic acid as a solvent, with the final product being isolated as a trifluoroacetate salt .
Industrial Production Methods
Industrial production methods for Mca-PL (trifluoroacetate salt) are not extensively documented. the compound is commercially available from suppliers such as Cayman Chemical and Bertin Bioreagent, indicating that it is produced on a scale sufficient to meet research demands .
Análisis De Reacciones Químicas
Types of Reactions
Mca-PL (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Common reagents used in reactions involving Mca-PL (trifluoroacetate salt) include formic acid, which is used as a solvent, and various coupling agents for peptide synthesis . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.
Major Products Formed
The major products formed from reactions involving Mca-PL (trifluoroacetate salt) are typically fluorogenic substrates for matrix metalloproteinases, such as Mca-PLGL-Dpa-AR-NH2 .
Comparación Con Compuestos Similares
Mca-PL (trifluoroacetate salt) can be compared with other fluorogenic peptides used as substrates for matrix metalloproteinases. Similar compounds include:
Mca-PLGL-Dpa-AR-NH2: Another fluorogenic substrate for matrix metalloproteinase-2 and matrix metalloproteinase-7.
Mca-Pro-Leu-OH: A related compound used as a control in studies involving matrix metalloproteinases.
The uniqueness of Mca-PL (trifluoroacetate salt) lies in its specific structure, which allows for the sensitive detection of matrix metalloproteinase activity .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXAGDGQBGZNX-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746647 | |
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140430-55-3 | |
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)



![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)

